![molecular formula C8H5BrFN B1272632 2-Bromo-5-fluorophenylacetonitrile CAS No. 886761-96-2](/img/structure/B1272632.png)
2-Bromo-5-fluorophenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-fluorophenylacetonitrile is a chemical compound with the molecular formula C8H5BrFN and a molecular weight of 214.04 . It is used in various fields of research.
Molecular Structure Analysis
The InChI code for 2-Bromo-5-fluorophenylacetonitrile is1S/C8H5BrFN/c9-8-2-1-7 (10)5-6 (8)3-4-11/h1-2,5H,3H2
. This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
2-Bromo-5-fluorophenylacetonitrile is a solid at room temperature .Scientific Research Applications
Proteomics Research
2-Bromo-5-fluorophenylacetonitrile: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to modify proteins or peptides for mass spectrometry analysis, aiding in the identification and quantification of proteins in complex biological samples .
Organic Synthesis
In organic chemistry, this nitrile serves as a versatile building block for the synthesis of various organic compounds. It’s particularly useful in constructing heterocyclic compounds that have applications in pharmaceuticals and agrochemicals .
Medicinal Chemistry
Researchers use 2-Bromo-5-fluorophenylacetonitrile to develop new medicinal compounds. Its bromine and fluorine atoms are good leaving groups that facilitate further chemical reactions, making it a valuable precursor in the design of novel drugs .
Material Science
This compound can be used to create advanced materials with specific electronic or photonic properties. It’s often used in the development of organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and solar cells .
Analytical Chemistry
2-Bromo-5-fluorophenylacetonitrile: can act as a standard or reagent in analytical methods. Its well-defined structure and properties make it suitable for use in calibration curves and quantitative analysis .
Agricultural Research
In the field of agriculture, this chemical is used to synthesize compounds that can act as growth regulators or pesticides. Its ability to form various derivatives makes it a key ingredient in developing new formulations to protect crops .
Bioconjugation Techniques
The compound is used in bioconjugation, which involves attaching a biomolecule to another molecule, which can be a drug, a dye, or a polymer. This technique is crucial in drug delivery systems and diagnostic assays .
Environmental Science
Researchers employ 2-Bromo-5-fluorophenylacetonitrile in environmental science to study degradation pathways of organic compounds. It helps in understanding the environmental fate of chemicals and in developing methods for pollution remediation .
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It is known that the compound contains a nitrile group, which can undergo various chemical reactions and potentially interact with biological targets .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
properties
IUPAC Name |
2-(2-bromo-5-fluorophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNJFIQOVKEQFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378780 |
Source
|
Record name | 2-Bromo-5-fluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluorophenylacetonitrile | |
CAS RN |
886761-96-2 |
Source
|
Record name | 2-Bromo-5-fluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.